molecular formula C14H17N5O3S B2446842 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 897830-82-9

4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2446842
CAS No.: 897830-82-9
M. Wt: 335.38
InChI Key: HPHONBMGIQRMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is a complex organic compound with a unique structure that includes a triazine ring, an amino group, a tert-butyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the tert-butyl group, the amino group, and the nitrophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one: Similar structure but lacks the nitrophenyl group.

    4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5-one: Contains a dimethoxyanilino group instead of the nitrophenyl group.

Uniqueness

4-amino-6-tert-butyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

4-amino-6-tert-butyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-14(2,3)11-12(20)18(15)13(17-16-11)23-8-9-4-6-10(7-5-9)19(21)22/h4-7H,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHONBMGIQRMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.